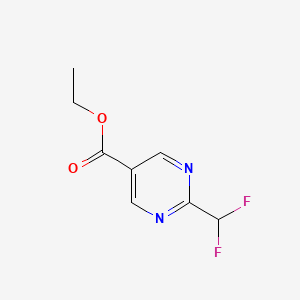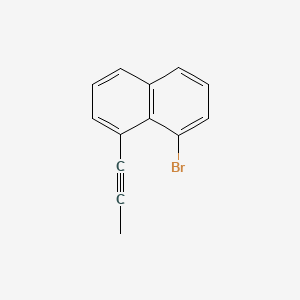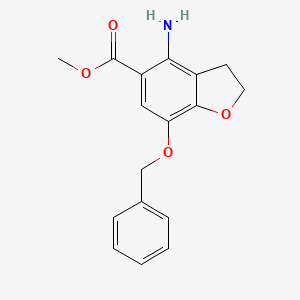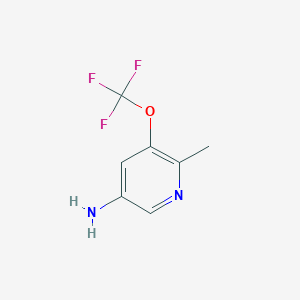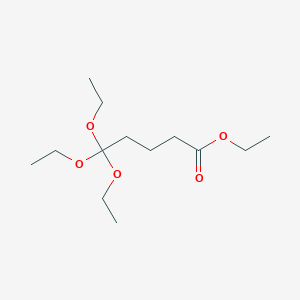
1,3-Dibromo-5-(tert-butyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(tert-butyl)-2-methylbenzene: is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, a tert-butyl group at the 5 position, and a methyl group at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-methylbenzene can be synthesized through a multi-step process involving bromination and alkylation reactions. The starting material is typically a benzene derivative, which undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3). The methyl group is introduced through a similar alkylation process using methyl chloride (CH3Cl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include hydrogenated compounds with bromine atoms replaced by hydrogen.
Scientific Research Applications
1,3-Dibromo-5-(tert-butyl)-2-methylbenzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions involving brominated compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-methylbenzene involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and tert-butyl group contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene: Similar structure with a methoxy group instead of a methyl group.
1,3-Dibromo-5-(tert-butyl)-2-iodobenzene: Similar structure with an iodine atom instead of a methyl group.
1,3-Dibromo-5-(tert-butyl)benzene: Lacks the methyl group at the 2 position.
Uniqueness: 1,3-Dibromo-5-(tert-butyl)-2-methylbenzene is unique due to the presence of both bromine atoms, a tert-butyl group, and a methyl group, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14Br2 |
|---|---|
Molecular Weight |
306.04 g/mol |
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-methylbenzene |
InChI |
InChI=1S/C11H14Br2/c1-7-9(12)5-8(6-10(7)13)11(2,3)4/h5-6H,1-4H3 |
InChI Key |
USFFKWAIAZGGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
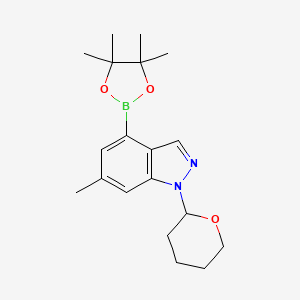
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)


